molecular formula C13H9BrN4 B3840911 5-(4-bromophenyl)-1-phenyl-1H-tetrazole

5-(4-bromophenyl)-1-phenyl-1H-tetrazole

Cat. No. B3840911
M. Wt: 301.14 g/mol
InChI Key: RGEODQWCTKQVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has gained significant attention in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

5-(4-bromophenyl)-1-phenyl-1H-tetrazole has been widely used in various scientific research fields due to its unique properties. It has shown potential applications in the development of new drugs, particularly in the treatment of cancer, inflammation, and neurological disorders. It has also been used in the synthesis of new materials, such as polymers, and as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-phenyl-1H-tetrazole is not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors, to exert its biological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-1-phenyl-1H-tetrazole can exert various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromophenyl)-1-phenyl-1H-tetrazole in lab experiments is its versatility. It can be used in a wide range of applications, from drug development to material science. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 5-(4-bromophenyl)-1-phenyl-1H-tetrazole in scientific research. One area of interest is the development of new drugs based on this compound. Researchers are exploring its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. Another area of interest is the use of this compound in the synthesis of new materials, particularly in the field of polymer science. Finally, researchers are also exploring the potential of this compound as a tool for studying the mechanisms of certain biological processes, such as apoptosis and inflammation.
Conclusion:
In conclusion, 5-(4-bromophenyl)-1-phenyl-1H-tetrazole is a versatile and promising compound with potential applications in various scientific research fields. Its unique properties make it an attractive candidate for drug development, material science, and biological research. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential in new areas of research.

properties

IUPAC Name

5-(4-bromophenyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4/c14-11-8-6-10(7-9-11)13-15-16-17-18(13)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEODQWCTKQVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1-phenyltetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-1-phenyl-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-1-phenyl-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4-bromophenyl)-1-phenyl-1H-tetrazole
Reactant of Route 4
5-(4-bromophenyl)-1-phenyl-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-1-phenyl-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-1-phenyl-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.